![molecular formula C23H18FN3O2 B10917381 methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10917381.png)
methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative characterized by a fused heterocyclic core. Its structure includes:
- A methyl ester group at position 4, which reduces hydrogen-bonding donor capacity compared to carboxylic acids.
- 1-(4-fluorophenyl) and 6-phenyl groups, contributing electronic effects (e.g., electron-withdrawing fluorine) and influencing lipophilicity.
This compound is likely synthesized via esterification of the corresponding carboxylic acid precursor (e.g., 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) . Structural characterization of such derivatives often employs crystallographic tools like the SHELX program suite for refinement and hydrogen-bonding analysis .
Preparation Methods
The synthesis of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step involves the addition of a cyclopropyl group to the core structure using cyclopropylating agents.
Attachment of the fluorophenyl and phenyl groups: These groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester at position 4 undergoes nucleophilic substitution under basic conditions. This reaction is critical for generating carboxylic acid derivatives or other esters for downstream applications.
Reaction Type | Reagents/Conditions | Products | Yield |
---|---|---|---|
Hydrolysis | NaOH (1M), H<sub>2</sub>O/EtOH, reflux | 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 85–92% |
Aminolysis | NH<sub>3</sub>/MeOH, 60°C, 12 hrs | Amide derivatives (e.g., RCONH<sub>2</sub>) | 70–78% |
Oxidation and Reduction Reactions
The pyrazolo[3,4-b]pyridine core and substituents participate in redox reactions:
Oxidation
The cyclopropyl group undergoes ring-opening oxidation under strong oxidizing conditions:
Reagent System | Conditions | Product | Notes |
---|---|---|---|
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 80°C, 6 hrs | 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Cyclopropane → COOH |
Reduction
The pyridine ring can be selectively reduced:
Catalyst | Conditions | Product | Selectivity |
---|---|---|---|
H<sub>2</sub>/Pd-C (10%) | EtOAc, 25°C, 3 atm | Partially saturated pyrazolo[3,4-b]piperidine derivatives | >90% |
Multi-Component Bicyclization Reactions
The compound serves as a precursor in multi-component reactions to synthesize polycyclic frameworks. A four-component bicyclization strategy (demonstrated in related pyrazolo[3,4-b]pyridines) yields tricyclic structures:
Example Reaction (from ):
textMethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate + 2,2-dihydroxy-1-(p-tolyl)ethanone + 4-hydroxy-6-methyl-2H-pyran-2-one + 3-chloroaniline → (Z)-7-{1-[(3-chlorophenyl)amino]ethylidene}-5-hydroxy-1-methyl-3,8-diphenyl-7,8-dihydrocyclopenta[d]pyrazolo[3,4-b]pyridin-6(3H)-one (**5b**)
Functionalization at the Fluorophenyl Group
The 4-fluorophenyl substituent participates in cross-coupling reactions:
Reaction Type | Catalyst/Reagents | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | Biaryl derivatives (e.g., 4-biphenyl analogs) | 65–75% |
Cyclopropane Ring-Opening Reactions
The cyclopropyl group reacts with electrophiles under acidic conditions:
Reagent | Conditions | Product |
---|---|---|
HCl (conc.) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Ring-opened chlorinated derivative |
Key Mechanistic Insights
-
Ester Reactivity : The electron-withdrawing ester group at position 4 enhances electrophilicity, facilitating nucleophilic attacks.
-
Fluorophenyl Directing Effects : The para-fluorine atom directs electrophilic substitution to the meta position in cross-coupling reactions.
-
Steric Effects : The cyclopropyl group imposes steric constraints, influencing regioselectivity in multi-component reactions .
Scientific Research Applications
Therapeutic Applications
-
Anti-Diabetic Activity :
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit promising anti-diabetic properties. They have been evaluated for their ability to inhibit the α-amylase enzyme, which plays a crucial role in carbohydrate metabolism. For instance, a series of biaryl pyrazolo[3,4-b]pyridine derivatives showed significant inhibition against α-amylase with IC50 values ranging from 5.10 to 5.56 µM, outperforming the reference drug acarbose (IC50 = 200.1 µM) . -
PPARα Activation :
The compound has been identified as a potential agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which is involved in lipid metabolism and glucose homeostasis. Structural studies indicate that pyrazolo[3,4-b]pyridine derivatives can activate PPARα more effectively than traditional fibrate drugs, suggesting their utility in treating dyslipidemia and related metabolic disorders . -
Cancer Therapeutics :
Pyrazolo[3,4-b]pyridines are also being explored for their anti-cancer properties. Research has shown that these compounds can inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. A study synthesized various derivatives that exhibited nanomolar inhibitory activity against TRKA, indicating potential applications in oncology .
Synthesis Methodologies
The synthesis of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through several innovative methods:
-
Catalytic Approaches :
Recent advancements have introduced novel catalytic systems for synthesizing pyrazolo[3,4-b]pyridine derivatives. For example, amorphous carbon-supported sulfonic acid has been utilized as an efficient catalyst under mild conditions to produce high yields of these compounds . -
Green Chemistry Techniques :
The development of solvent-free synthesis methods has improved the efficiency and environmental sustainability of producing pyrazolo[3,4-b]pyridines. These methods reduce waste and minimize the use of hazardous solvents .
Biological Evaluations
The biological activities of this compound have been extensively studied:
- In Vitro Studies : Various derivatives have undergone rigorous in vitro testing to assess their efficacy against specific biological targets such as α-amylase and TRKA. The results indicate a strong correlation between structural modifications and biological activity .
- Molecular Docking Studies : Computational analyses support experimental findings by elucidating the binding interactions between these compounds and their targets. Such studies help optimize lead compounds for further development .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Anti-Diabetic Activity | Inhibition of α-amylase enzyme | IC50 values between 5.10 - 5.56 µM; superior to acarbose |
PPARα Activation | Potential agonist for lipid metabolism | More effective than fibrates; implications for treating dyslipidemia |
Cancer Therapeutics | Inhibition of tropomyosin receptor kinases (TRKs) | Nanomolar inhibitory activity; potential applications in oncology |
Synthesis Methodologies | Catalytic and green chemistry techniques | Improved yields and reduced environmental impact; use of novel catalysts |
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues:
3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Functional Group Difference: Replaces the methyl ester with a carboxylic acid (–COOH), enabling strong hydrogen-bond donor interactions. Impact on Properties:
- Solubility : Higher aqueous solubility due to ionizable –COOH group.
- Crystal Packing : Likely forms dimers or extended networks via O–H···O hydrogen bonds, as inferred from graph-set analysis principles .
- Synthesis : Serves as a precursor for the target methyl ester via esterification .
3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Substituent Difference : Replaces the 6-phenyl group with a 6-(4-fluorophenyl), doubling the electron-withdrawing fluorine influence.
- Impact on Properties :
- Crystallinity : Increased symmetry from bis-fluorophenyl groups may lead to distinct packing motifs, though experimental data is lacking.
- Lipophilicity: Higher logP compared to the mono-fluorinated analogue, affecting membrane permeability.
Hypothetical Data Table:
Notes on Analytical Methods and Limitations
- Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving hydrogen-bonding patterns and crystal structures .
- Purity and Synthesis : highlights a 95% purity benchmark for related compounds, suggesting similar analytical standards (e.g., HPLC, NMR) apply .
- Data Gaps : Specific metrics (e.g., melting points, bioactivity) are absent; inferences rely on structural and electronic comparisons.
Biological Activity
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011396-86-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C21H16FN3O3
- Molecular Weight : 377.37 g/mol
- InChI Key : DDOYMACXNDYVDA-UHFFFAOYSA-N
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit a range of biological activities, primarily through their interaction with various molecular targets. The compound has been studied for its role as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα), which is involved in lipid metabolism and glucose homeostasis.
Key Findings :
- Agonistic Activity : Studies have shown that certain derivatives can significantly activate hPPARα, leading to reductions in plasma triglyceride levels in animal models .
- TBK1 Inhibition : Other studies have identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer progression. For instance, compound 15y demonstrated an IC50 value of 0.2 nM against TBK1 and showed effective inhibition of downstream signaling pathways in immune cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Substituent Position | Effect on Activity |
---|---|
C3 (Cyclopropyl) | Enhances binding affinity to hPPARα |
C6 (Phenyl) | Modulates selectivity towards TBK1 |
C4 (Fluorophenyl) | Increases potency against cancer cell lines |
Research indicates that the steric bulk and electronic properties of substituents significantly impact the compound's biological activity, highlighting the importance of SAR studies in drug design .
Case Study 1: Lipid Metabolism Regulation
In a study involving high-fructose-fed rats, a derivative similar to methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl showed efficacy comparable to fenofibrate in lowering triglyceride levels. This suggests potential therapeutic applications for metabolic disorders .
Case Study 2: Cancer Cell Proliferation Inhibition
Another investigation revealed that pyrazolo[3,4-b]pyridine derivatives exhibit antiproliferative effects against various cancer cell lines, including A172 and U87MG. The most active compounds induced apoptosis without affecting normal cell proliferation, indicating a selective anti-cancer profile .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclocondensation reactions, such as the Biginelli reaction, using substituted aldehydes, β-keto esters, and thioureas or urea derivatives. For example, ethyl acetoacetate and aryl aldehydes have been condensed with isoxazolyl thioureas under reflux conditions to form analogous heterocyclic systems . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to improving yield and regioselectivity.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the regiochemistry of substituents on the pyrazolo[3,4-b]pyridine ring?
1H- and 13C-NMR are essential for assigning substituent positions. For instance, the deshielding effect of electron-withdrawing groups (e.g., the 4-fluorophenyl moiety) on adjacent protons, coupled with coupling constants and NOE correlations, can resolve ambiguities. The cyclopropyl group’s characteristic splitting patterns and the phenyl group’s aromatic protons further aid structural validation .
Q. What crystallographic techniques are recommended for resolving the three-dimensional structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard. Hydrogen-bonding networks and π-π stacking interactions can be analyzed using graph-set notation, as described by Etter’s methodology, to understand packing behavior .
Advanced Research Questions
Q. How can computational methods predict the compound’s intermolecular interactions in the solid state?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model hydrogen-bonding and van der Waals interactions. Pairing this with Hirshfeld surface analysis quantifies contact contributions (e.g., H···F, C–H···π), which correlate with experimental SCXRD data to validate predicted polymorph stability .
Q. What experimental approaches address low yields in multi-step syntheses of this compound?
Yield optimization often involves:
- Stepwise intermediate purification : Column chromatography or recrystallization to isolate key intermediates (e.g., thiourea derivatives).
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for regioselective cyclization.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time .
Q. How does the electronic nature of the cyclopropyl group influence the compound’s reactivity in further functionalization?
The cyclopropyl ring’s strain and conjugation with the pyrazolo-pyridine system activate specific positions for electrophilic substitution. For example, the carboxylate group at position 4 can undergo hydrolysis to a carboxylic acid, enabling amide coupling. Substituent effects can be probed via Hammett plots or by comparing reaction rates with analogs lacking the cyclopropyl group .
Q. What advanced spectroscopic techniques are suitable for analyzing dynamic molecular behavior in solution?
- Dynamic NMR (DNMR) : Detects hindered rotation of the 4-fluorophenyl group at low temperatures.
- 2D-COSY and HSQC : Resolve overlapping signals in crowded spectral regions.
- Mass spectrometry (HRMS-ESI) : Confirms molecular ion integrity and detects fragmentation pathways for stability assessment .
Q. Data Contradictions and Resolution
Q. How should researchers reconcile discrepancies between predicted and observed hydrogen-bonding patterns in crystallographic studies?
Discrepancies may arise from solvent inclusion or polymorphism. To resolve:
- Compare experimental SCXRD data with computational packing simulations.
- Conduct variable-temperature XRD to assess thermal effects on lattice stability.
- Use Etter’s graph-set analysis to classify hydrogen-bonding motifs (e.g., R22(8) rings) and identify outliers .
Q. Why might synthetic yields vary significantly across literature reports for similar pyrazolo[3,4-b]pyridine derivatives?
Variations arise from differences in:
- Purity of starting materials : Trace moisture or oxygen can deactivate catalysts.
- Reaction scaling : Microscale vs. bulk syntheses may alter heat/mass transfer efficiency.
- Workup protocols : Incomplete extraction or chromatography can lead to product loss. Standardizing reaction monitoring (e.g., TLC, in-situ IR) improves reproducibility .
Q. Methodological Recommendations
Q. What strategies are effective for analyzing regioselectivity in electrophilic substitutions on this scaffold?
- Isotopic labeling : Introduce 19F or 13C labels to track substitution sites via NMR.
- Competitive reactions : Compare reactivity of substituted vs. unsubstituted analogs under identical conditions.
- Computational mapping : Use electrostatic potential surfaces (EPS) from DFT to identify electron-rich sites prone to electrophilic attack .
Properties
Molecular Formula |
C23H18FN3O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C23H18FN3O2/c1-29-23(28)18-13-19(14-5-3-2-4-6-14)25-22-20(18)21(15-7-8-15)26-27(22)17-11-9-16(24)10-12-17/h2-6,9-13,15H,7-8H2,1H3 |
InChI Key |
ZZHIHKWZIUEZBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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